4-Amino-but-2-enoic acid ethyl ester

Overview

Description

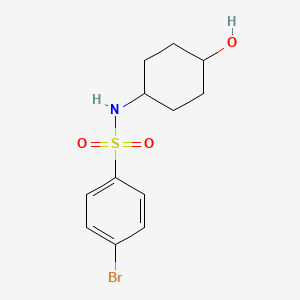

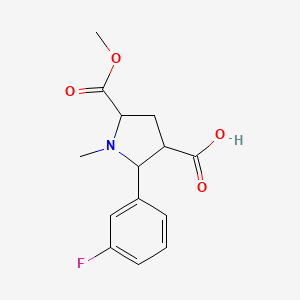

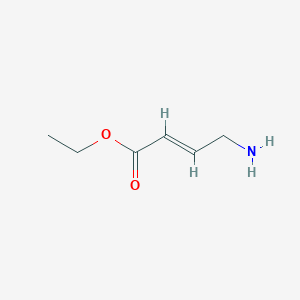

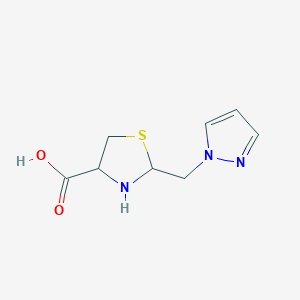

“4-Amino-but-2-enoic acid ethyl ester” is a chemical compound . It is also known as “ethyl crotonate” which has the formula CH₃CH=CHCOOCH₂CH₃ . There is a trans C=C double bond between C-2 and C-3 of the acid portion of the ester .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and this process can be paired with a Matteson–CH 2 –homologation .Molecular Structure Analysis

The molecular formula of “this compound” is C6H11NO2 . The structure of similar compounds, such as “2-Butenoic acid, ethyl ester, (E)-”, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Esters, like “this compound”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is the splitting with water . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “2-Butenoic acid, ethyl ester, (E)-”, include a molecular weight of 114.1424, a density of 1.0±0.1 g/cm3, a boiling point of 177.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.7 mmHg at 25°C .Scientific Research Applications

Neuroprotective and Antioxidant Activities

4-Amino-but-2-enoic acid ethyl ester exhibits neuroprotective and antioxidant properties. A study highlighted the potential uses of ethyl ferulate, a related compound, in the nutraceutical and pharmaceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. The substance is being explored for its therapeutic applications including the treatment of mycobacterial infections and as a cosmetic component, indicating the potential broad applications of similar compounds like this compound in various fields (Cunha et al., 2019).

Biocompatible Materials

Research on new biocompatible, degradable materials has led to the development of modified natural polymers, including derivatives of hyaluronan. Chemical modification of purified hyaluronan through partial or total esterification, akin to the structure of this compound, is expected to result in a range of clinical applications due to varied biological properties. These materials are being developed for potential use in diverse applications, owing to their differing physico-chemical properties and their effects on cellular adhesion (Campoccia et al., 1998).

Drug Delivery Systems

Block copolymers, which can be related to the structure and properties of this compound, are being extensively used in biomedical applications. These include active targeting theranostic systems, gene delivery systems, and tissue engineering. The focus is on developing biodegradable, environment-sensitive, and targeting moiety-functionalized block copolymers for treatment of various diseases, indicating a wide range of potential applications for structurally similar compounds (He et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are used in various chemical transformations, where the valuable boron moiety remains in the product .

Mode of Action

It is known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Biochemical Pathways

It is known that similar compounds, such as pinacol boronic esters, are involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features suggest that they may have favorable bioavailability.

Result of Action

It is known that similar compounds, such as pinacol boronic esters, are used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

properties

IUPAC Name |

ethyl (E)-4-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5,7H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGJYBGZTYNFY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091714.png)

![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)